4-Nitrophenyl morpholinophosphonochloridate
Description
4-Nitrophenyl morpholinophosphonochloridate is a phosphorus-containing compound featuring a 4-nitrophenyl group, a morpholine ring, and a reactive phosphonochloridate moiety.
The phosphonochloridate group likely confers higher electrophilicity compared to phosphate esters, enabling reactions with nucleophiles like amines or alcohols. The morpholine ring may enhance solubility in polar solvents, while the 4-nitrophenyl group serves as a chromophore for reaction monitoring, similar to its role in enzymatic assays .
Properties
CAS No. |
79838-05-4 |
|---|---|
Molecular Formula |
C10H12ClN2O5P |
Molecular Weight |
306.64 g/mol |
IUPAC Name |
4-[chloro-(4-nitrophenoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C10H12ClN2O5P/c11-19(16,12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(14)15/h1-4H,5-8H2 |
InChI Key |
NAYVUMVPONYZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl morpholinophosphonochloridate typically involves the reaction of 4-nitrophenol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitrophenol} + \text{Morpholine} + \text{Phosphorus Oxychloride} \rightarrow \text{4-Nitrophenyl morpholinophosphonochloridate} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of 4-Nitrophenyl morpholinophosphonochloridate involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl morpholinophosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.
Major Products
Substitution: The major products are phosphonates or phosphonamides, depending on the nucleophile used.
Reduction: The major product is 4-aminophenyl morpholinophosphonochloridate.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Nitrophenyl morpholinophosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl morpholinophosphonochloridate involves its reactivity with nucleophiles. The chlorine atom in the phosphonochloridate group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form an amino group, which can further participate in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Nitrophenyl Phosphate
Structure: Phosphate ester with 4-nitrophenyl group.
Key Properties:
- Used as a substrate in ELISA assays due to enzymatic hydrolysis by alkaline phosphatase (PhoA), releasing yellow 4-nitrophenol detectable at 405 nm .
- Reactivity: Hydrolyzed under mild basic conditions (e.g., NaOH) but requires enzymatic catalysis for efficient conversion.
Comparison: - Unlike 4-nitrophenyl morpholinophosphonochloridate, the phosphate ester is less electrophilic, limiting its use in non-enzymatic reactions.
- Applications: Primarily biochemical (diagnostics), whereas phosphonochloridates may serve as synthetic intermediates.
4-Nitrophenyl Boronic Acid
Structure: Boronic acid functionalized with 4-nitrophenyl.
Key Properties:
- Converts to 4-nitrophenol upon oxidation with H₂O₂, with a rate constant of 0.0586 s⁻¹ .
- pH-dependent reactivity: Optimal conversion at pH ~11 due to deprotonation of the boronic acid .
Comparison: - Boronic acids are less reactive toward nucleophiles compared to phosphonochloridates, which can undergo direct substitution.
- Stability: Boronic acids dimerize via hydrogen bonds, while phosphonochloridates may hydrolyze readily in aqueous conditions.
Morpholine Derivatives (e.g., 4-(4-Chloro-2-Nitrophenyl)Morpholine)
Structure: Morpholine ring linked to a nitro- and chloro-substituted phenyl group.
Key Properties:
- The morpholine ring improves solubility and may stabilize intermediates in synthesis .
Comparison: - Both compounds feature morpholine and nitrophenyl groups, but the phosphonochloridate moiety in 4-nitrophenyl morpholinophosphonochloridate adds reactivity for bond-forming reactions.
4-Nitrophenylethylamine Hydrochloride
Structure: Ethylamine derivative with 4-nitrophenyl group.
Key Properties:
- Molecular weight: 216.65 g/mol; used as a pharmaceutical intermediate .
Comparison: - The amine group enables conjugation with carboxylic acids, whereas phosphonochloridates are suited for phosphorylating alcohols or amines.
Comparative Data Table
*Calculated based on structural formula.
Research Findings and Key Insights
- Reactivity Hierarchy: Phosphonochloridates > boronic acids > phosphate esters in electrophilic reactions.
- Stability: Morpholine-containing compounds exhibit enhanced solubility, while nitro groups enable reaction monitoring via UV-vis spectroscopy.
- Applications: Enzymatic substrates (phosphate esters) vs. synthetic intermediates (phosphonochloridates, boronic acids). Morpholine derivatives are versatile in drug design due to their pharmacokinetic properties .
Biological Activity
4-Nitrophenyl morpholinophosphonochloridate is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a morpholinophosphonochloridate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-nitrophenyl morpholinophosphonochloridate is , with a molecular weight of approximately 306.64 g/mol. Its structure consists of:
- Nitrophenyl Group : Contributes to the compound's reactivity and potential interactions with biological molecules.
- Morpholine Ring : Enhances solubility and stability in biological systems.
- Phosphonochloridate Moiety : Imparts unique chemical properties that facilitate interactions with nucleic acids and proteins.
Synthesis
The synthesis of 4-nitrophenyl morpholinophosphonochloridate typically involves the reaction between phosphonic acid derivatives and chlorinated organic compounds under controlled conditions. Key steps include:
- Formation of the Morpholine Ring : Using morpholine as a reactant.
- Chlorination : Introducing chlorine atoms to enhance reactivity.
- Nitro Group Introduction : Adding the nitro group to the phenyl ring.
4-Nitrophenyl morpholinophosphonochloridate exhibits several biological activities, primarily through its interactions with enzymes and receptors:
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-nitrophenyl morpholinophosphonochloridate:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Activity : In vitro assays showed that 4-nitrophenyl morpholinophosphonochloridate could induce cell death in human cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Research has highlighted that the compound interacts with cellular pathways involved in apoptosis, leading to increased levels of reactive oxygen species (ROS) in treated cells .
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties that may enhance its biological activity:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrophenyl morpholinophosphonochloridate | Nitrophenyl + Morpholine + Chloride | Versatile reactivity; potential bioconjugation |
| 4-Nitrophenyl phosphorodichloridate | Nitrophenyl + Phosphorus + Chlorine | Effective for phosphorylation reactions |
| 4-Nitrophenyl chloroformate | Nitrophenyl + Chlorofomate | Commonly used for activating agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
